molecular formula C5H7NO2 B6175913 3-ethyl-2,3-dihydro-1,3-oxazol-2-one CAS No. 92174-75-9

3-ethyl-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B6175913
CAS No.: 92174-75-9
M. Wt: 113.11 g/mol
InChI Key: CUFFUTUEAZMSKZ-UHFFFAOYSA-N
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Description

3-ethyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazolone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the oxazolone ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2,3-dihydro-1,3-oxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .

Scientific Research Applications

3-ethyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethyl-2,3-dihydro-1,3-oxazol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazol-2-one: A parent compound with similar structural features but lacking the ethyl group.

    3-methyl-2,3-dihydro-1,3-oxazol-2-one: A closely related compound with a methyl group instead of an ethyl group.

    4,5-dihydro-1,3-oxazol-2-one: Another similar compound with slight structural variations.

Uniqueness

3-ethyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can enhance its solubility and alter its binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-2,3-dihydro-1,3-oxazol-2-one involves the cyclization of an amino acid derivative.", "Starting Materials": [ "Ethyl glycinate hydrochloride", "Sodium hydroxide", "Ethyl chloroformate", "Sodium azide", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Water" ], "Reaction": [ "Ethyl glycinate hydrochloride is treated with sodium hydroxide to form the corresponding free base.", "The free base is then reacted with ethyl chloroformate to form the ethyl ester.", "The ethyl ester is then treated with sodium azide and sodium hydride to form the corresponding azide.", "The azide is then cyclized using dimethylformamide as a solvent to form the oxazole ring.", "The resulting oxazole is then treated with acetic anhydride and sodium acetate to form the acetate salt.", "The salt is then treated with hydrochloric acid and water to form the final product, 3-ethyl-2,3-dihydro-1,3-oxazol-2-one." ] }

CAS No.

92174-75-9

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-ethyl-1,3-oxazol-2-one

InChI

InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h3-4H,2H2,1H3

InChI Key

CUFFUTUEAZMSKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=COC1=O

Purity

95

Origin of Product

United States

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